molecular formula C7H8ClNO2S B13493335 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B13493335
M. Wt: 205.66 g/mol
InChI Key: UCMBRFLUVIVVRP-UHFFFAOYSA-N
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Description

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride typically involves the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of ester groups . Another method involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with various acyl chlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as KDM1A and LSD1 demethylases. These enzymes regulate DNA methylation, and their inhibition can lead to changes in gene expression, which is particularly relevant in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to inhibit specific demethylases makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO2S.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h1,8H,2-3H2,(H,9,10);1H

InChI Key

UCMBRFLUVIVVRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)SC(=C2)C(=O)O.Cl

Origin of Product

United States

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